Dhx9-IN-16 is a small molecule inhibitor specifically targeting the RNA helicase known as DHX9. This compound has garnered attention in the field of oncology due to the overexpression of DHX9 in various cancer types, making it a promising candidate for drug discovery aimed at cancer treatment. The mechanism of action involves inhibiting the helicase activity of DHX9, which is crucial for unwinding RNA and DNA structures, thus impacting cellular processes such as replication and transcription .
Dhx9-IN-16 is classified as a DExH-box RNA helicase inhibitor. It belongs to a broader category of compounds that target helicases, enzymes that play critical roles in nucleic acid metabolism. The compound's design is informed by the structural characteristics of DHX9, which utilizes hydrolysis of nucleotide triphosphates to facilitate unwinding of nucleic acids .
The synthesis of Dhx9-IN-16 involves several steps, including the formation of key intermediates and final coupling reactions. The synthetic routes typically require organic solvents, catalysts, and specific reaction conditions to optimize yields and purity. For large-scale production, industrial methods focus on scaling up these reactions while maintaining stringent quality control measures .
Key steps in the synthesis may include:
The molecular formula for Dhx9-IN-16 is , with a molecular weight of 449.9 g/mol. Its IUPAC name is N-[3-chloro-5-(methanesulfonamido)phenyl]-1-(5-ethoxypyrimidin-2-yl)-5-methylpyrrole-3-carboxamide. The compound features a complex structure that includes multiple functional groups contributing to its biological activity.
Dhx9-IN-16 participates in various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions significantly influence the outcomes and products formed from these processes .
The primary mechanism by which Dhx9-IN-16 exerts its effects is through the inhibition of DHX9's helicase activity. This inhibition disrupts the unwinding process of double-stranded RNA and RNA/DNA hybrids, leading to an accumulation of secondary structures such as R-loops. This accumulation can trigger replication stress, cell cycle arrest, and apoptosis specifically in cancer cells that exhibit defective mismatch repair pathways .
Relevant data from analyses indicate that Dhx9-IN-16 maintains stability under physiological conditions while exhibiting reactivity consistent with its functional groups .
Dhx9-IN-16 has significant potential applications in:
Research continues to explore its efficacy in preclinical models, aiming to translate these findings into clinical applications for cancer treatment .
DHX9 is a critical coactivator of the androgen receptor (AR) in prostate cancer, driving oncogenic transcriptional programs. In AR-positive LNCaP cells, DHX9 depletion reduces AR recruitment to target gene promoters (e.g., KLK3 encoding PSA) and suppresses androgen-induced proliferation and migration. Mechanistically, DHX9 interacts directly with AR upon 5α-dihydrotestosterone stimulation, forming a complex that enhances AR-DNA binding affinity. This interaction establishes a feedforward loop: AR transcriptionally upregulates DHX9 expression, while DHX9 stabilizes AR-chromatin interactions. Enzalutamide (AR antagonist) represses DHX9 expression, confirming their codependent relationship. Clinically, DHX9 overexpression correlates with advanced prostate cancer stages and poor prognosis, positioning it as a therapeutic target in castration-resistant disease [2].
DHX9 scaffolds transcriptional coactivators to amplify oncogenic signaling:
Table 1: Oncogenic Transcriptional Programs Modulated by DHX9
Signaling Pathway | DHX9-Binding Partners | Target Genes | Functional Outcome |
---|---|---|---|
Androgen Receptor | AR, RNA Pol II | KLK3, TMPRSS2 | Prostate cancer progression |
NF-κB | p65, CBP/p300 | BCL2, CCND1 | Cell survival, proliferation |
CREB | CBP, RNA Pol II | FOS, NR4A1 | Adaptive stress responses |
Nuclear EGFR | EGFR, RNA Pol II | MYC, CCND1 | Mitogenic signaling |
DHX9 resolves R-loops (DNA:RNA hybrids with a displaced ssDNA strand) to prevent transcription-replication conflicts (TRCs). It preferentially unwinds R-loops and G-quadruplexes over simple DNA duplexes, leveraging its 3′–5′ helicase activity. By dissolving co-transcriptional R-loops, DHX9 minimizes replication fork stalling and DNA double-strand breaks (DSBs). In DHX9-deficient cells:
DHX9 exhibits context-dependent R-loop regulation:
Table 2: Context-Dependent Outcomes of DHX9 Activity on R-Loop Dynamics
Cellular Context | DHX9 Function | Key Interactors | Genomic Stability Outcome |
---|---|---|---|
Normal splicing | R-loop dissolution | SFPQ, BRCA1 | Maintained |
Splicing deficiency | R-loop stabilization | RNA Pol II | Compromised (DSBs) |
DNA damage sites | R-loop resolution | BRCA1, RAD51 | HR-mediated repair |
Replication forks | Conflict resolution | WRN helicase | Fork restart |
DHX9 resolves RNA G-quadruplexes (rG4s) in 5′ untranslated regions (UTRs) to facilitate translation initiation. rG4s stall the preinitiation complex, repressing ribosome scanning. DHX9 binds rG4s via its dsRBD and helicase core domains, utilizing ATP hydrolysis to unwind these structures. Key targets include:
DHX9 governs mRNA stability and translation of oncogenes through:
Table 3: DHX9-Regulated mRNA Targets and Functional Impacts
Target mRNA | cis-Regulatory Element | DHX9 Function | Pathological Outcome |
---|---|---|---|
MYC | 5′ UTR rG4 | Unwinding for translation | Tumor growth promotion |
BCL2 | 5′ UTR rG4 | Unwinding for translation | Apoptosis evasion |
IL6 | 3′ UTR ARE | Nuclear export | Inflammation amplification |
Pri-miR-21 | Stem-loop | Drosha processing | Oncogenic miRNA biogenesis |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2